2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine
Description
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-1-methylbenzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-14(2)7-11-13-9-6-8(12)4-5-10(9)15(11)3/h4-6H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBLUIOQXMXHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Nitro-1-methyl-1H-benzo[d]imidazole
The Phillips-Ladenburg reaction forms the benzimidazole core by condensing 4-nitro-o-phenylenediamine with formic acid under acidic conditions. Methylation at the N1 position is achieved using methyl iodide in the presence of potassium carbonate.
Reaction Conditions
Reduction of Nitro to Amine
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine:
Direct Reductive Amination and Cyclization
One-Pot Cyclization and Methylation
A modified approach uses N-methyl-o-phenylenediamine and 4-nitrobenzaldehyde in polyphosphoric acid (PPA):
Simultaneous Reduction and Functionalization
The nitro group is reduced in situ using Zn/HCl, followed by Mannich reaction without isolation:
- Reductant : Zn dust (5.0 equiv), HCl (conc.)
- Mannich Reagents : Formaldehyde (1.5 equiv), dimethylamine (2.0 equiv)
- Yield : 60–65%
Table 2. Key Parameters for Route 2
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | PPA, 135°C | 74–78 | |
| Reduction/Functionalization | Zn/HCl, HCHO, (CH₃)₂NH | 60–65 |
Transition Metal-Catalyzed Coupling Approaches
Palladium-Mediated Buchwald-Hartwig Amination
For higher regioselectivity, Pd(OAc)₂/Xantphos catalyzes the coupling:
- Catalyst : Pd(OAc)₂ (0.1 equiv), Xantphos (0.2 equiv)
- Base : Cs₂CO₃ (3.0 equiv)
- Solvent : Toluene, 80–90°C, 8–10 hours
- Yield : 70–75%
Table 3. Key Parameters for Route 3
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Copper Catalysis | CuI, 1,10-phenanthroline, DMF | 55–60 | |
| Palladium Catalysis | Pd(OAc)₂, Xantphos, toluene | 70–75 |
Comparative Analysis of Methods
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
Scientific Research Applications
The applications of 2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine are extensive, as highlighted below:
Medicinal Chemistry
- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Benzimidazole derivatives are known to inhibit nucleic acid synthesis in microorganisms, making them effective against various pathogens.
- Anticancer Properties : Research indicates that this compound may interact with specific enzymes involved in cancer progression, suggesting potential use in cancer therapies. It has shown promise in inhibiting kinases related to tumor growth.
Biological Interactions
- Enzyme Inhibition : Studies have focused on the interaction of this compound with kinases, which play critical roles in cellular signaling pathways. These interactions could lead to new therapeutic strategies for cancer treatment.
- Receptor Modulation : The compound may also act on various receptors, influencing biological processes such as cell proliferation and apoptosis.
Material Science
- The unique chemical structure allows for the use of this compound as a building block in the synthesis of more complex materials and catalysts.
Case Studies
Several studies have evaluated the efficacy of this compound:
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of benzimidazole exhibited significant antimicrobial activity against strains of bacteria and fungi. The mechanism involved inhibition of DNA synthesis pathways, leading to cell death.
Case Study 2: Cancer Therapeutics
In vitro studies showed that the compound could induce apoptosis in cancer cells by modulating kinase activity. Specifically, it was found to inhibit the proliferation of breast cancer cells through cell cycle arrest mechanisms.
Comparison with Related Compounds
| Compound Name | Structure | Key Features | Uniqueness |
|---|---|---|---|
| 2-Methyl-1H-benzo[d]imidazol-5-ol | Structure | Basic structure without dimethylaminomethyl group | Lacks additional amine functionality |
| 4-(Dimethylamino)methyl-1H-benzimidazol-5-ol | Structure | Similar amine substitution but different ring structure | Different nitrogen arrangement |
| 4-(Dimethoxy)methyl-2-methylbenzimidazole | Structure | Contains methoxy groups instead of amines | Different functional groups affecting reactivity |
Mechanism of Action
The mechanism of action of 2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, benzimidazole derivatives are known to inhibit the synthesis of nucleic acids and proteins in microorganisms, making them effective antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
The dimethylaminomethyl group in the target compound distinguishes it from other benzimidazole derivatives. Below is a comparative analysis:
Table 1: Substituent Effects on Benzimidazole Derivatives
Key Observations :
- Dimethylaminomethyl vs. Chlorobenzyl/Pyrrolidinyl: The dimethylaminomethyl group enhances solubility in polar solvents compared to hydrophobic 4-chlorobenzyl substituents .
- Trifluoromethyl Substitution: The CF₃ group in increases molecular weight and introduces strong electron-withdrawing effects, altering reactivity compared to dimethylaminomethyl .
Stability and Reactivity
- Thermal Stability : The methyl group at the 1-position in the target compound improves thermal stability compared to unsubstituted benzimidazoles .
- Hydrolytic Sensitivity: The dimethylaminomethyl group may undergo hydrolysis under acidic conditions, unlike trifluoromethyl or aryl-substituted derivatives .
Biological Activity
2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine, a compound belonging to the benzimidazole class, has garnered attention due to its diverse biological activities. Benzimidazole derivatives are recognized for their pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article delves into the biological activity of this compound, synthesizing findings from recent research studies.
The molecular formula of this compound is C₁₁H₁₆N₄, with a molecular weight of approximately 204.277 g/mol. It exhibits a complex structure characterized by a bicyclic arrangement, which facilitates various chemical interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with benzimidazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
Benzimidazole derivatives have been investigated for their anticancer potential due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the inhibition of nucleic acid synthesis and disruption of microtubule formation, which are critical for cell division .
3. Antiviral Properties
Recent studies have explored the antiviral activity of benzimidazole derivatives against SARS-CoV-2 and other viruses. Compounds in this class have shown promise as inhibitors of viral replication through various mechanisms, including protease inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzimidazole derivatives. The presence of the dimethylaminomethyl group enhances solubility and reactivity, making it a valuable component in the design of new therapeutic agents.
| Compound | Structure | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Dimethylaminomethyl group enhances solubility | Antimicrobial, anticancer |
| 4-(Dimethoxy)methyl-benzimidazole | Structure | Contains methoxy groups | Moderate antimicrobial |
| 4-(Amino)methyl-benzimidazole | Structure | Lacks methyl substitution | Lower efficacy |
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant inhibitory effects against E. coli and S. aureus, with MIC values comparable to standard antibiotics .
- Cancer Cell Line Studies : In vitro experiments using human cancer cell lines showed that the compound induced apoptosis through caspase activation, suggesting its potential as a chemotherapeutic agent .
- Antiviral Screening : Preliminary screening against SARS-CoV-2 indicated that the compound could inhibit viral replication effectively at low concentrations .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, leading to altered cellular functions.
- Disruption of Nucleic Acid Synthesis : Similar to other benzimidazole derivatives, it may inhibit DNA and RNA synthesis in pathogens, contributing to its antimicrobial properties .
Q & A
Q. What are the optimal synthetic routes for 2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine, and how can purity be validated?
The synthesis typically involves two key steps:
- Formation of the benzimidazole core : Condensation of o-phenylenediamine derivatives with aldehydes or carboxylic acids under acidic conditions .
- Introduction of the dimethylaminomethyl group : A Mannich reaction using formaldehyde and dimethylamine to functionalize the benzimidazole scaffold .
Validation : Purity is confirmed via HPLC (>98% purity threshold) and structural characterization using -NMR and -NMR spectroscopy. For example, the dimethylaminomethyl group’s resonance appears as a singlet at ~2.2 ppm (N(CH)) in -NMR .
Q. How does the dimethylaminomethyl substituent influence the compound’s physicochemical properties?
The dimethylaminomethyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) due to its basic amine functionality. It also increases molecular flexibility, potentially improving binding to biological targets. LogP values can be calculated computationally (e.g., using PubChem tools) to predict lipophilicity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : To confirm substitution patterns (e.g., aromatic protons at 6.5–7.5 ppm, methyl groups at 2.2–3.0 ppm).
- Mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H] expected at m/z 234.15).
- FT-IR : To identify functional groups (e.g., N-H stretching at ~3400 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?
Contradictions may arise from variations in assay conditions (e.g., pH, solvent). Strategies include:
- Standardized assays : Use cell lines with consistent expression levels of target enzymes/receptors.
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 5-bromo or 4-chloro derivatives) to isolate substituent effects .
- Meta-analysis : Cross-reference data from PubMed, Scopus, and patent databases to identify trends .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Molecular docking : Software like AutoDock Vina can model interactions with enzymes (e.g., cytochrome P450) or receptors. The dimethylaminomethyl group may form hydrogen bonds with active-site residues .
- MD simulations : Assess binding stability over time (e.g., RMSD < 2.0 Å over 100 ns simulations) .
Q. How can structural modifications enhance the compound’s pharmacokinetic profile?
- Bioisosteric replacement : Substitute the benzimidazole core with indole or purine scaffolds to improve metabolic stability.
- Prodrug design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protectors to enhance oral bioavailability .
Q. What are the key challenges in scaling up synthesis for in vivo studies?
- Optimizing reaction yields : Catalytic methods (e.g., Pd/C for hydrogenation) can reduce byproducts.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in cytotoxicity data across studies?
Q. What analytical methods validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (HO) conditions, followed by HPLC analysis.
- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify degradation via LC-MS .
Methodological Resources
- PubChem : Access NMR, MS, and toxicity data (CID: [Refer to PubChem entries for analogs]) .
- Molecular docking tools : AutoDock, Schrödinger Suite .
- Synthetic protocols : Mannich reaction optimization , benzimidazole core synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
